molecular formula C22H21FN4O4 B2563681 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-00-1

3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2563681
CAS No.: 2034363-00-1
M. Wt: 424.432
InChI Key: UKKVEKCMIUQVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazol-5(4H)-one core substituted with a 2-fluorophenyl group at the 4-position and a piperidin-4-ylmethyl moiety at the 3-position. The piperidine ring is further functionalized with a benzo[d][1,3]dioxole-5-carbonyl group. The benzo[d][1,3]dioxole (methylenedioxybenzene) moiety enhances electron density and metabolic stability, while the 2-fluorophenyl group contributes to lipophilicity and target-binding specificity. This structural complexity suggests applications in medicinal chemistry, particularly for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c23-16-3-1-2-4-17(16)27-20(24-25-22(27)29)11-14-7-9-26(10-8-14)21(28)15-5-6-18-19(12-15)31-13-30-18/h1-6,12,14H,7-11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKVEKCMIUQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17F1N4O4C_{17}H_{17}F_{1}N_{4}O_{4} with a molecular weight of approximately 398.34 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a piperidine and a fluorophenyl group, which are critical for its biological activity.

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The proposed mechanisms include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, effectively halting the proliferation of cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Microtubule Interaction : It is suggested that these compounds can modulate microtubule dynamics, either by inhibiting tubulin polymerization or stabilizing microtubule structures.

Anticancer Activity

Numerous studies have reported on the anticancer efficacy of similar triazole derivatives. For instance:

  • In Vitro Studies : Compounds with benzo[d][1,3]dioxole structures have demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancers. In particular, one study noted an IC50 value indicating potent inhibition of cell growth in treated cells .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10Apoptosis
Compound BA549 (Lung Cancer)8Cell Cycle Arrest

Case Studies

  • Study on Anticancer Efficacy : A recent thesis highlighted the binding affinity of similar compounds to PD-L1, suggesting potential immunomodulatory effects that could enhance anticancer responses in vivo .
  • Mechanistic Insights : In another study focused on PARP inhibitors, derivatives exhibited varying degrees of inhibitory activity against PARP1, a key enzyme in DNA repair mechanisms. The presence of fluorine in the structure was noted to enhance inhibitory potency compared to other substitutions .

Biochemical Pathways

The biological activity of this compound is likely mediated through several key biochemical pathways:

  • Apoptotic Pathways : Activation of caspases leading to apoptosis.
  • Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Signal Transduction : Modulation of signaling pathways such as PI3K/Akt and MAPK pathways which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name / ID Core Structure Key Substituents Physicochemical/Biological Insights Reference
Target Compound 1,2,4-Triazol-5(4H)-one - 2-Fluorophenyl (4-position)
- Benzo[d][1,3]dioxole-5-carbonyl-piperidinylmethyl (3-position)
High lipophilicity (LogP ~3.2 estimated); potential CNS activity due to fluorophenyl and piperidine groups.
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 1,2,4-Triazole - Phenyl (3-position)
- Piperidine (unsubstituted)
Lower metabolic stability due to absence of electron-withdrawing groups; basic piperidine enhances solubility.
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid 1,2,3-Triazole - 2-Fluorophenyl (1-position)
- Piperidine-4-carboxylic acid
Carboxylic acid improves water solubility but may reduce blood-brain barrier penetration.
3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride Piperidine - 4-Fluorophenyl
- Benzodioxol-5-yloxy (ether linkage)
Ether linkage reduces steric hindrance compared to carbonyl; 4-fluorophenyl alters spatial binding.
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative (e.g., 53g in ) Pyrimidinone - Benzo[d][1,3]dioxole-5-methyl-piperidine
- Pyrazole
Pyrimidinone core may target kinases; bulkier structure reduces bioavailability.
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone - Benzothiazole
- Allyl group
Benzothiazole enhances π-π stacking; allyl group increases reactivity.

Structural and Functional Insights

  • Core Heterocycle Differences: The 1,2,4-triazol-5(4H)-one core (target) is less acidic than pyrazolone () but more reactive than pyrimidinone (). This influences binding to targets like cytochrome P450 or GABA receptors . 1,2,3-Triazoles () exhibit stronger dipole moments than 1,2,4-triazoles, affecting solubility and hydrogen-bonding capacity .
  • Benzo[d][1,3]dioxole Linkage: The carbonyl group in the target compound enhances rigidity compared to ether-linked analogs (), possibly stabilizing receptor interactions .
  • Piperidine Modifications :

    • Piperidine-4-carboxylic acid () introduces polarity but may limit membrane permeability, whereas the unsubstituted piperidine () offers better CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.